Cilastatin

Übersicht

Beschreibung

Cilastatin is a selective, competitive inhibitor of renal dehydropeptidase I (DHP-I), an enzyme located in the proximal tubule brush border. It is primarily used in combination with imipenem, a carbapenem antibiotic, to prevent imipenem’s degradation by DHP-I, thereby enhancing its urinary recovery and reducing nephrotoxicity . Beyond its role as a pharmacokinetic enhancer, this compound has emerged as a versatile nephroprotector against diverse drug-induced kidney injuries, including those caused by platinum-based chemotherapeutics (e.g., cisplatin), aminoglycosides (e.g., gentamicin), glycopeptides (e.g., vancomycin), and immunosuppressants (e.g., cyclosporine A) . Its nephroprotective mechanisms include:

- Competitive inhibition of megalin-mediated drug uptake in proximal tubular cells, reducing intracellular accumulation of nephrotoxic agents .

- Suppression of oxidative stress and apoptosis via modulation of Fas/FasL signaling and restoration of antioxidant defenses (e.g., catalase, SOD) .

- Activation of HIF-1α-mediated survival pathways through the Akt/mTOR axis, enhancing cellular resilience during ischemia-reperfusion injury .

This compound has completed phase I trials as a standalone nephroprotector and is under investigation in phase II trials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cilastatin can be synthesized through a multi-step process involving the condensation of cysteine hydrochloride with heptenoic acid. The reaction typically occurs in the presence of sodium hydroxide in an aqueous medium. The resulting product contains a mixture of isomers, which are then separated and purified .

Industrial Production Methods: Industrial production of this compound involves the use of microbial esterases for the enantioselective hydrolysis of methyl 2,2-dimethylcyclopropane carboxylate. This method yields a key chiral intermediate, (S)-2,2-dimethylcyclopropane carboxylic acid, which is further processed to obtain this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cilastatin primarily undergoes substitution reactions due to the presence of functional groups such as amino and carboxyl groups. It can also participate in condensation reactions during its synthesis.

Common Reagents and Conditions:

Condensation Reactions: Sodium hydroxide in an aqueous medium.

Enantioselective Hydrolysis: Microbial esterases in the presence of organic solvents like isooctane.

Major Products: The major product formed from these reactions is this compound itself, with high enantiomeric purity achieved through selective hydrolysis .

Wissenschaftliche Forschungsanwendungen

Cilastatin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

Biology: Investigated for its role in inhibiting renal dehydropeptidase and its potential protective effects on renal function.

Industry: Utilized in the production of antibiotics and as a research tool for developing new enzyme inhibitors

Wirkmechanismus

Cilastatin exerts its effects by inhibiting the enzyme renal dehydropeptidase, which is responsible for the degradation of imipenem. By binding to the active site of the enzyme, this compound prevents the hydrolysis of imipenem, thereby prolonging its antibacterial activity. This inhibition enhances the pharmacokinetics of imipenem, allowing for higher concentrations of the antibiotic to be maintained in the body .

Vergleich Mit ähnlichen Verbindungen

Cilastatin’s nephroprotective efficacy and mechanisms are distinct from other compounds. Below is a detailed comparison across drug classes:

Platinum-Based Chemotherapeutics

Cisplatin

- Nephrotoxicity Mechanism : Accumulates in proximal tubules via megalin-mediated endocytosis, inducing DNA damage, oxidative stress, and apoptosis .

- This compound’s Action : Competes with cisplatin for megalin binding, reducing tubular uptake by 60–70% . Prevents mitochondrial dysfunction and caspase-3 activation .

- Key Findings :

- In mice, this compound enabled a 2x increase in cisplatin dose (from 20 to 40 mg/kg) without elevating blood urea nitrogen (BUN) or kidney injury molecule-1 (KIM-1) levels .

- Phase I trials in NSCLC patients confirmed preserved renal function (serum creatinine: 0.8–1.2 mg/dL) with combined cisplatin-cilastatin therapy .

Carboplatin and Oxaliplatin

- Nephrotoxicity : Lower than cisplatin but still mediated via megalin .

- This compound’s Action : Reduces tubular injury markers (e.g., NGAL) by 50% in preclinical models .

Aminoglycosides

Gentamicin

- Nephrotoxicity Mechanism : Accumulates in lysosomes, generating reactive oxygen species (ROS) and activating pro-inflammatory (TNF-α, VCAM-1) and pro-apoptotic (Fas/FasL) pathways .

- This compound’s Action: Restores antioxidant capacity (↑ catalase, SOD; ↓ 4-HNE) . Reduces monocyte/macrophage infiltration (↓ CD68+ cells) and fibrosis markers (↓ TGF-β, CTGF) by 70–80% .

- Key Findings: In rat models, this compound normalized serum TNF-α (from 450 pg/mL to 150 pg/mL) and BUN (from 65 mg/dL to 25 mg/dL) .

Glycopeptides and Polymyxins

Vancomycin and Colistin

- Nephrotoxicity Mechanism : Disrupts mitochondrial function and lysosomal integrity .

- This compound’s Action : Reduces tubular vacuolization and cast formation by 80% in mice .

- Key Findings :

Immunosuppressants

Cyclosporine A and Tacrolimus

- Nephrotoxicity Mechanism : Vasoconstriction and ROS-mediated tubular injury .

- This compound’s Action : Attenuates lipid peroxidation and Fas-mediated apoptosis .

Data Tables

Table 1: this compound’s Nephroprotective Efficacy Across Drug Classes

Table 2: this compound vs. Other Nephroprotectors

| Feature | This compound | N-Acetylcysteine (NAC) | Sodium Thiosulfate |

|---|---|---|---|

| Primary Mechanism | Megalin/DHP-I inhibition | ROS scavenging | Platinum chelation |

| Applicability | Broad-spectrum (chemotherapy, antibiotics) | Cisplatin-specific | Cisplatin-specific |

| Clinical Stage | Phase II trials | Approved (limited efficacy) | Approved (narrow use) |

| Drug Interactions | None reported | May reduce chemo efficacy | Risk of hypocalcemia |

Biologische Aktivität

Cilastatin is a potent renal dehydropeptidase I inhibitor primarily used in conjunction with the antibiotic imipenem to prevent its degradation. This article delves into the biological activity of this compound, its mechanisms, clinical applications, and recent research findings.

This compound works by inhibiting the enzyme renal dehydropeptidase I, which is responsible for the hydrolysis of imipenem in the kidneys. By blocking this enzyme, this compound prolongs the antibacterial effect of imipenem, allowing for higher plasma concentrations and enhanced efficacy against various bacterial infections. Importantly, this compound itself does not possess any intrinsic antibacterial activity .

Pharmacokinetics

- Absorption : Not well characterized.

- Volume of Distribution : 14.6 to 20.1 L.

- Protein Binding : 35-40%.

- Half-life : Approximately 1 hour.

- Excretion : 70% to 98% excreted in urine .

Clinical Applications

This compound is primarily used in combination with imipenem for treating severe infections, particularly those caused by Gram-negative bacteria. It is effective in managing complicated intra-abdominal infections, urinary tract infections, and pneumonia caused by multidrug-resistant organisms .

Clinical Studies

- Nephroprotective Effects : A meta-analysis indicated that patients treated with imipenem-cilastatin had a significantly reduced incidence of acute kidney injury (AKI) compared to control groups (odds ratio [OR] 0.42) and demonstrated better short-term kidney function .

- Infection Control : Research showed that the combination of imipenem/cilastatin resulted in a higher bacterial clearance rate and shorter infection control time compared to other antibiotics (96.3% effective rate vs. 85.2%) .

- Comparative Efficacy : A systematic review found that imipenem/cilastatin/relebactam had a non-inferior safety and efficacy profile compared to other broad-spectrum antibiotics for treating severe bacterial infections, including carbapenem-resistant strains .

Case Studies

- Study on Vancomycin-Induced Nephrotoxicity : this compound was shown to protect renal proximal tubular epithelial cells from vancomycin-induced apoptosis, suggesting a potential role in mitigating nephrotoxicity associated with certain antibiotics .

- Clinical Trial on Severe Infections : A trial demonstrated that patients receiving imipenem/cilastatin had significantly improved clinical outcomes in terms of infection resolution and lower inflammatory markers (PCT and CRP) compared to those receiving standard treatments .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Nephroprotective Effects | Reduced AKI incidence (OR 0.42) |

| Infection Control | Higher clearance rates (96.3% vs. 85.2%) |

| Comparative Efficacy | Non-inferior safety and efficacy vs. other antibiotics |

| Vancomycin-Induced Nephrotoxicity | Protection against apoptosis in renal cells |

Q & A

Basic Research Questions

Q. What experimental methodologies are used to assess the inhibitory effects of cilastatin on dehydropeptidase I (DPEP-1) in renal proximal tubules?

- Methodological Answer : Researchers typically employ in vitro enzymatic assays using purified DPEP-1 or renal brush-border membrane vesicles to quantify this compound's inhibitory activity. Techniques like fluorometric assays (using substrates such as glycyl-dehydropeptide) or high-performance liquid chromatography (HPLC) are used to measure residual enzymatic activity post-inhibition. In vivo validation often involves measuring urinary imipenem recovery in animal models, as this compound prevents imipenem degradation by DPEP-1 .

Q. How do researchers differentiate the nephroprotective mechanisms of this compound from its role in antibiotic potentiation?

- Methodological Answer : Controlled experiments isolate this compound's effects by:

- Using this compound alone in nephrotoxicity models (e.g., cisplatin, vancomycin) without antibiotics.

- Comparing renal outcomes (e.g., serum creatinine, apoptosis markers) in antibiotic-treated groups with/without this compound.

- Quantifying intracellular accumulation of nephrotoxic drugs (e.g., via inductively coupled plasma spectrometry for cisplatin) to assess this compound's role in reducing uptake .

Advanced Research Questions

Q. What strategies are recommended for designing in vitro and in vivo models to evaluate this compound's nephroprotection against drug-induced acute kidney injury (AKI)?

- Methodological Answer :

- In vitro : Use primary proximal tubular cells (e.g., porcine RPTECs) or human cell lines (HK-2) exposed to nephrotoxic agents (cisplatin, gentamicin). Assess apoptosis (caspase-3 activation, DNA fragmentation), mitochondrial dysfunction (MTT assay), and drug uptake (mass spectrometry). Include this compound co-treatment and controls for antibiotic interference (e.g., imipenem-free conditions) .

- In vivo : Rodent models (rats/mice) treated with nephrotoxic drugs (e.g., cisplatin at 5–20 mg/kg) ± this compound. Measure serum creatinine, blood urea nitrogen (BUN), kidney injury molecule-1 (KIM-1), and histopathological changes (tubular necrosis). Use randomized, blinded designs to minimize bias .

Q. How should researchers address variability in this compound's nephroprotective efficacy observed across clinical studies?

- Methodological Answer :

- Conduct meta-regression to identify confounding variables (e.g., baseline renal function, this compound dosing). For example, a meta-analysis of cyclosporin A studies found that baseline serum creatinine explained 84% of variability in this compound's effect .

- Standardize outcome metrics (e.g., AKI staging criteria) and control for co-administered drugs (e.g., imipenem) in trial designs.

- Use stratified randomization in prospective studies to account for patient risk factors (e.g., pre-existing renal impairment) .

Q. What molecular techniques are employed to investigate this compound's role in modulating hypoxia-inducible factor 1α (HIF-1α) signaling during renal ischemia-reperfusion injury?

- Methodological Answer :

- HIF-1α Activation : Western blotting and immunofluorescence to measure HIF-1α protein levels in renal tissues or HK-2 cells under hypoxic conditions.

- Downstream Targets : Quantify mRNA/protein levels of HIF-1α-regulated genes (e.g., VEGF, EPO) using qRT-PCR or ELISA.

- Mechanistic Studies : siRNA knockdown of HIF-1α or pharmacological inhibitors (e.g., YC-1) to confirm this compound's dependence on this pathway. Measure ubiquitination (immunoprecipitation) to assess this compound's impact on HIF-1α stability .

Q. How can systematic review methodologies be applied to evaluate clinical evidence for this compound's renal protective effects?

- Methodological Answer :

- Search Strategy : Use PRISMA guidelines to identify studies via databases (PubMed, EMBASE) with keywords: "this compound," "nephroprotection," "AKI." Include randomized controlled trials (RCTs) and observational studies.

- Data Extraction : Extract outcomes (serum creatinine, AKI incidence) and covariates (patient demographics, co-medications).

- Meta-Analysis : Pool data using random-effects models. Calculate standardized mean differences (SMDs) for continuous outcomes (e.g., ∆creatinine) and odds ratios (ORs) for binary outcomes (e.g., AKI incidence). Assess heterogeneity (I² statistic) and publication bias (funnel plots) .

Eigenschaften

Key on ui mechanism of action |

Cilastatin is a renal dehydropeptidase-I inhibitor. Since the antibiotic, imipenem, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to block the metabolism of imipenem. |

|---|---|

CAS-Nummer |

82009-34-5 |

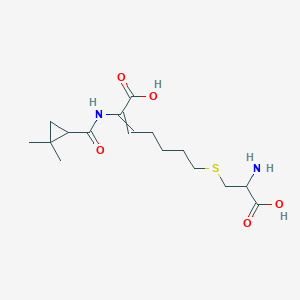

Molekularformel |

C16H26N2O5S |

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid |

InChI |

InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m0/s1 |

InChI-Schlüssel |

DHSUYTOATWAVLW-RXOUDOFYSA-N |

SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |

Isomerische SMILES |

CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)O)N)/C(=O)O)C |

Kanonische SMILES |

CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C |

Aussehen |

White to Light-Yellow Solid |

melting_point |

156-158°C (dec.) |

Key on ui other cas no. |

82009-34-5 81129-83-1 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

81129-83-1 (mono-hydrochloride salt) |

Löslichkeit |

1.00e-01 g/L |

Synonyme |

Cilastatin Cilastatin Monosodium Salt Cilastatin Sodium MK 0791 MK 791 MK-791 MK0791 MK791 Monosodium Salt, Cilastatin Salt, Cilastatin Monosodium Sodium, Cilastatin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.